2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-7-15(8-4-13)21-18(25)12-27-19-23-22-17(24(19)20)11-14-5-9-16(26-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWCRDZJMHUWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable aldehyde or ketone, followed by cyclization with sulfur-containing reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the triazole intermediate.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole intermediate with an acetamide derivative, introducing the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or triazole moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: Interacting with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s pharmacological and physicochemical properties can be contextualized by comparing it to derivatives with modified substituents (Table 1).
Table 1: Key Structural Analogues and Their Features
Anti-Inflammatory and Anti-Exudative Activity
- The target compound lacks electron-withdrawing groups (e.g., nitro, chlorine) commonly linked to anti-exudative activity in analogues (e.g., ’s Compound 15 and 18) . However, its methoxy group may confer antioxidant properties, as seen in derivatives with similar substituents .
- –6 highlights that substituents like chlorine or nitro at specific positions enhance anti-exudative activity. For instance, 2-((4-amino-5-(furan-2-yl)-...) derivatives with nitro groups showed 57% inhibition in exudative models, comparable to diclofenac .
Antimicrobial and Antiviral Activity
- demonstrates that pyridinyl-triazole derivatives with electron-withdrawing acetamide substituents (e.g., KA3, KA4) exhibit potent antimicrobial activity (MIC < 25 µg/mL). The target compound ’s 4-methylphenyl group may similarly enhance lipophilicity, improving membrane penetration .
- identifies AM33 (N-(4-methoxyphenyl)acetamide) as a reverse transcriptase inhibitor (KI = 2.1 nM), outperforming Nevirapine. This suggests the target compound ’s methoxy group could optimize enzyme binding .
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a triazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and highlighting its potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring that contributes to its biological activity.
- A sulfanyl group , which may enhance reactivity and interactions with biological targets.
- An acetamide moiety , which can influence solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 397.5 g/mol. The presence of functional groups such as methoxy and amino groups suggests potential for diverse interactions within biological systems .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The mechanism of action for compounds similar to This compound often involves the inhibition of enzymes crucial for bacterial survival. Specifically, the sulfanyl group may interact with sulfonamide binding sites in bacterial enzymes, leading to antimicrobial effects .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit key pathways involved in cancer progression. The unique structural features of this compound may allow it to interfere with specific cancer cell signaling pathways or induce apoptosis in malignant cells .
In Vitro Studies
A study conducted on various triazole derivatives demonstrated that compounds containing similar structural motifs exhibited potent cytotoxicity against several cancer cell lines. For example, derivatives with methyl substitutions showed enhanced activity against human lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A549 | 1.61 ± 1.92 |
| 2 | Jurkat | 1.98 ± 1.22 |
These findings suggest that structural modifications can significantly impact the biological efficacy of triazole-based compounds.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of triazole derivatives with target proteins involved in cancer and inflammation. For instance, docking simulations indicated favorable interactions between these compounds and cyclooxygenase enzymes (COX), which are implicated in inflammatory processes .
The proposed mechanisms for the biological activity of This compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, reducing inflammatory responses and potentially impacting tumor growth.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the critical considerations for synthesizing this compound?
Synthesis involves multi-step reactions:
- Triazole core formation : Cyclocondensation of thiosemicarbazide derivatives with 4-methoxyphenylacetaldehyde under reflux (ethanol, 80°C, 6–8 hours).
- Sulfanyl group introduction : Alkylation with N-(4-methylphenyl)chloroacetamide in ethanol/water (1:1) using KOH (0.002 M) at reflux for 1 hour.
- Purification : Recrystallization from ethanol yields 60–75% pure product. Optimize stoichiometry (1:1.2 molar ratio of triazole to chloroacetamide) and solvent polarity to minimize byproducts .
Q. Which spectroscopic techniques confirm structural integrity?
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8 ppm), and acetamide carbonyl (δ 170 ppm). Triazole protons appear as singlets (δ 8.1–8.3 ppm).
- IR Spectroscopy : Confirms C=O (1680 cm⁻¹), NH stretching (3300 cm⁻¹), and S-C=S (670 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 409.5 [M+H]+ matches theoretical molecular weight .
Q. What physicochemical properties are critical for pharmacological studies?
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C21H23N5O2S | Elemental Analysis |
| Molecular Weight | 409.5 g/mol | ESI-MS |
| LogP | 3.2 ± 0.3 | HPLC (C18 column, acetonitrile/water) |
| Solubility | >10 mM in DMSO | Shake-flask method |
Advanced Questions
Q. How can computational methods predict binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). The methoxyphenyl group shows π-π stacking with Tyr385, while the sulfanyl moiety forms hydrogen bonds with Ser530.
- Free Energy Calculations : MM-GBSA predicts ΔGbind of −8.2 kcal/mol, validated via surface plasmon resonance (SPR) with KD = 12 nM .
Q. How to resolve contradictions in reported biological activities?
Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., identical cell lines like RAW264.7 macrophages for anti-inflammatory studies).
- Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups reduce IC50 by 30% in TNF-α suppression assays). Cross-validate using in vivo carrageenan-induced edema models .
Q. How to design SAR studies for optimizing anti-inflammatory activity?
- Substituent Modifications : Replace 4-methoxyphenyl with electron-deficient groups (e.g., nitro) to enhance COX-2 selectivity.
- Parallel Synthesis : Generate 20 analogs via combinatorial chemistry. Screen using LPS-stimulated IL-6 suppression assays.
- QSAR Modeling : Use Hammett constants (σ = −0.27 for 4-methoxy) to correlate electronic effects with activity. A 2D-QSAR model (r² = 0.89) identifies N-methylation as detrimental .
Q. What strategies validate the mechanism of action?
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to COX-2 in HEK293T cells.
- Pathway Analysis : RNA-seq of treated macrophages identifies downregulation of NF-κB and JAK-STAT pathways. Validate via Western blot (p65 phosphorylation reduced by 60%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
